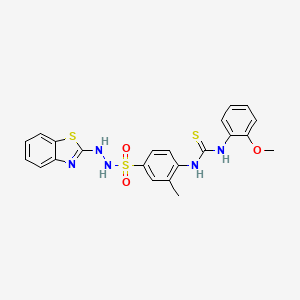
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with the molecular formula C21-H19-N5-O3-S3 and a molecular weight of 485.63 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions . The reaction conditions typically involve refluxing in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide include other benzenesulfonic acid derivatives and benzothiazole-based compounds . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Properties
CAS No. |
116854-93-4 |
|---|---|
Molecular Formula |
C22H21N5O3S3 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H21N5O3S3/c1-14-13-15(33(28,29)27-26-22-25-18-8-4-6-10-20(18)32-22)11-12-16(14)23-21(31)24-17-7-3-5-9-19(17)30-2/h3-13,27H,1-2H3,(H,25,26)(H2,23,24,31) |
InChI Key |
JXVROHOBSNCFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NNC2=NC3=CC=CC=C3S2)NC(=S)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















